molecular formula C18H15BrN2OS B5807076 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5807076
M. Wt: 387.3 g/mol
InChI Key: ZWFVBGZIHKOTTL-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has a molecular weight of 398.3 g/mol. In

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting certain enzymes or proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has various biochemical and physiological effects. For instance, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes or proteins, which makes it an ideal tool for studying their biological functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide. One of the major areas of interest is in the development of new drug candidates based on this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Moreover, the synthesis of analogs of 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 5-(4-methylbenzyl)-2-aminothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography.

Scientific Research Applications

4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-bromo-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-12-2-4-13(5-3-12)10-16-11-20-18(23-16)21-17(22)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFVBGZIHKOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

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